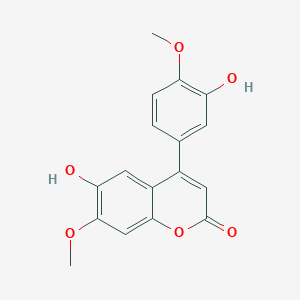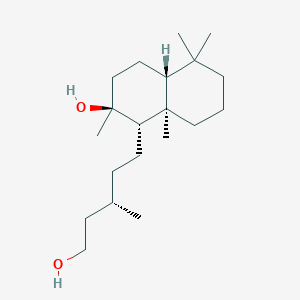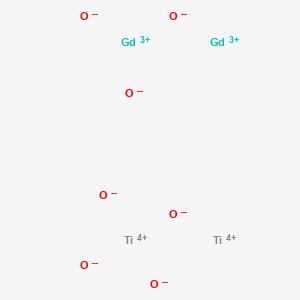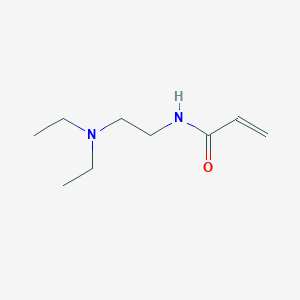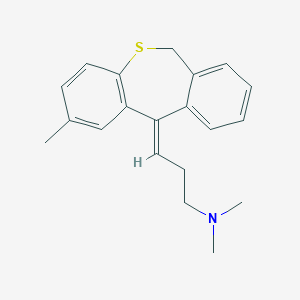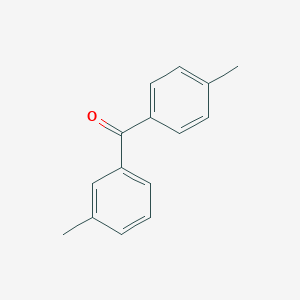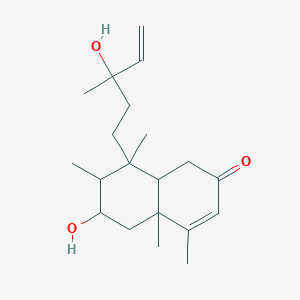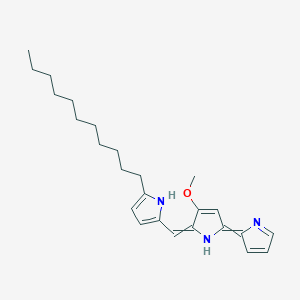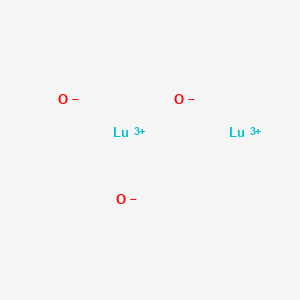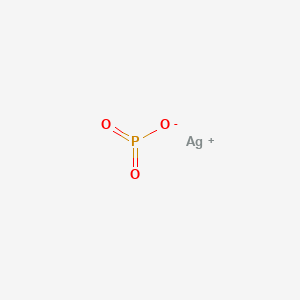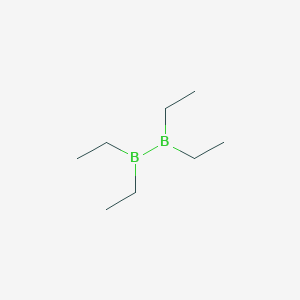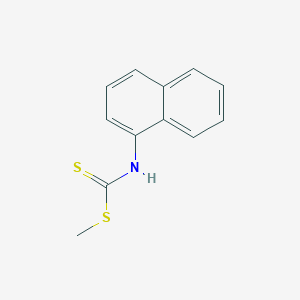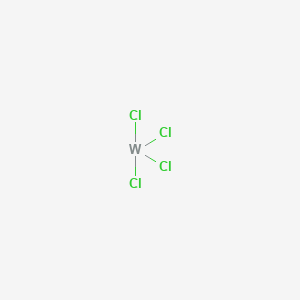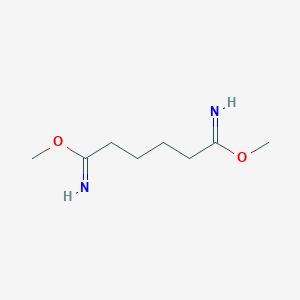
Dimethyl adipimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl adipimidate (DMA) is a chemical compound that is widely used in scientific research for its ability to crosslink proteins and other biomolecules. DMA is a bifunctional crosslinker that contains two reactive imidoester groups, which can react with primary amines on proteins to form covalent bonds. DMA has been used in various research fields, including biochemistry, cell biology, and immunology, to study protein-protein interactions, protein structure, and protein function.
Wissenschaftliche Forschungsanwendungen
Inhibition of Sickle Cell Sickling
- pH Influence on Anti-Sickling Effects : DMA, a bifunctional imidoester, has shown effectiveness in inhibiting sickling in vitro. The reaction conditions have been optimized to inhibit sickling without impairing cell deformability, with a significant focus on pH levels (Pennathur-Das et al., 1984).
- Prolongation of Sickle Cell Survival : DMA has been found to significantly prolong the survival of sickle cells, although immune sensitization can compromise this benefit. This underscores its potential in sickle cell therapy, subject to addressing immunogenicity concerns (Guis et al., 1984).
- Mechanism of Antisickling Action : DMA's mechanism of action includes increasing deoxygenated sickle hemoglobin solubility and oxygen affinity. It reacts with hemoglobin S inside sickle erythrocytes to inhibit the aggregation process, thus preventing sickling (Waterman et al., 1975).
Protein and Nucleic Acid Research
- Cross-Linking in Protein Studies : DMA has been used to study proximity relations between proteins in Escherichia coli, specifically in the ribosomal subunits, indicating its utility in protein-protein interaction studies (Expert-Bezancon et al., 1976).
- Nucleic Acid Extraction : In a novel application, DMA has been employed in a silicon microfluidic system for the purification and extraction of nucleic acids, highlighting its potential in lab-on-a-chip technologies (Shin et al., 2014).
Hemoglobin Modification
- Modification of Hemoglobin Properties : DMA's interaction with hemoglobin A has been shown to increase oxygen affinity, which has implications for understanding hemoglobin function and potential therapeutic applications (Pennathur-Das et al., 1979).
Cellular Studies
- Effect on Red Blood Cell Transport and Shape : DMA's influence on potassium transport and shape change in red blood cells from sickle cell patients demonstrates its potential for therapeutic applications in sickle cell disease (Gibson et al., 2000).
Eigenschaften
CAS-Nummer |
13139-70-3 |
|---|---|
Produktname |
Dimethyl adipimidate |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
dimethyl hexanediimidate |
InChI |
InChI=1S/C8H16N2O2/c1-11-7(9)5-3-4-6-8(10)12-2/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZLFRJHOBQVVTOJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCC(=N)OC |
Kanonische SMILES |
COC(=N)CCCCC(=N)OC |
Synonyme |
Adipimate, Dimethyl Adipimidate, Dimethyl Adipinamidate, Dimethyl Dimethyl Adipimate Dimethyl Adipimidate Dimethyl Adipinamidate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




